Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate

nematicide Pratylenchus penetrans natural product

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate (CAS 674785-94-5), also designated penipratynolene, is a chiral acetylenic benzoate ester with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g·mol⁻¹. It was first isolated as a natural product from the culture filtrate of the fungus Penicillium bilaiae Chalabuda and classified as a novel acetylenic nematicidal compound.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 674785-94-5
Cat. No. B12531525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate
CAS674785-94-5
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC(C#C)O
InChIInChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1
InChIKeyXHEHRJGOTYDGPW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate (Penipratynolene): A Chiral Acetylenic Nematicidal Benzoate Ester Sourcing Guide


Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate (CAS 674785-94-5), also designated penipratynolene, is a chiral acetylenic benzoate ester with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g·mol⁻¹ [1]. It was first isolated as a natural product from the culture filtrate of the fungus Penicillium bilaiae Chalabuda and classified as a novel acetylenic nematicidal compound [1]. The absolute (R)-configuration at the 2-position of the hydroxybutynyl side chain was confirmed via a modified Mosher's method [1]. The compound is catalogued in ChEBI (CHEBI:227625) as a benzoate ester [2].

Why Generic Substitution of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate with In-Class Analogs Fails


Co-isolated compounds from the same fungal source—6-methoxycarbonylpicolinic acid and 2,6-pyridinedicarboxylic acid—exhibit nematicidal activities spanning a nearly two-fold range (52% to 98%) at the identical test concentration, demonstrating that even structurally proximal metabolites are not functionally interchangeable [1]. Furthermore, the (R)-enantiomer of penipratynolene is the natural product; the antipode ((S)-penipratynolene) and the corresponding carboxylic acid analog (WA) are distinct chemical entities requiring separate sourcing, as evidenced by discrepancies in physical and spectroscopic data between synthetic and natural samples [2]. Generic substitution without stereochemical and chemotype verification risks procuring a compound with uncharacterized or divergent biological activity.

Quantitative Differentiation Evidence for Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate Against Closest Analogs and Alternatives


Nematicidal Activity Against Pratylenchus penetrans: Direct Head-to-Head Comparison Among Co-Isolated Compounds

In the same bioassay, penipratynolene (1) demonstrated 77% nematicidal activity against the root-lesion nematode Pratylenchus penetrans at 300 mg/L, compared with 52% for 6-methoxycarbonylpicolinic acid (2) and 98% for 2,6-pyridinedicarboxylic acid (3) under identical conditions [1]. This positions penipratynolene as a compound with intermediate potency (25 percentage points higher than compound 2, 21 percentage points lower than compound 3), offering a distinct balance of activity and chemotype that neither co-isolated compound provides.

nematicide Pratylenchus penetrans natural product

Stereochemical Identity: (R)-Enantiomer as the Natural Nematicidal Form and Synthetic Antipode Discrepancies

The absolute (2R)-configuration of penipratynolene was determined by a modified Mosher's method [1]. When the antipode (i.e., the (S)-enantiomer) was synthesized via an unambiguous chiron approach in high enantiopurity for structural confirmation, substantial differences were observed between the physical and spectroscopic data of the synthetic antipode and those reported for the natural penipratynolene [2]. The present work also provided the only synthetic evidence for WA, the corresponding carboxylic acid of the antipode [2]. This indicates that procuring the correct (2R)-stereoisomer is critical; the (S)-enantiomer or racemic mixture may exhibit divergent properties.

stereochemistry enantiomer absolute configuration

Chemotype Divergence: Acetylenic Benzoate Ester vs. Picolinic Acid Scaffolds in Nematicidal Activity

Penipratynolene belongs to the benzoate ester class (ChEBI:36054) and features a terminal alkyne conjugated through an ether linkage to a para-substituted methyl benzoate [1]. In contrast, the co-isolated compounds 6-methoxycarbonylpicolinic acid and 2,6-pyridinedicarboxylic acid are both pyridine-based carboxylic acids [1]. Earlier structure-activity relationship studies on acetylenic nematicides established that the triple bond conjugated to an aryl, ester, or ketone function is important for the emergence of nematicidal activity [2]. Penipratynolene uniquely combines an acetylenic moiety with a benzoate ester core, whereas the pyridine-based comparators lack the alkyne pharmacophore entirely.

chemotype benzoate ester acetylenic picolinic acid

Physical Property Profile: Melting Point and Predicted Physicochemical Parameters as Identity and Purity Benchmarks

The (S)-penipratynolene antipode has a reported melting point of 246–248 °C (recrystallized from benzene), with a predicted boiling point of 368.2±32.0 °C, predicted density of 1.206±0.06 g/cm³, and a predicted pKa of 12.18±0.20 . The natural (R)-penipratynolene has a molecular weight of 220.22 g/mol with an exact monoisotopic mass of 220.073559 g/mol [1]. These parameters serve as identity confirmation benchmarks; any deviation in melting point or mass spectrometric data relative to these reported values signals potential stereochemical impurity or degradation, as highlighted by the discrepancies documented between synthetic and natural samples in the Tetrahedron 2010 study [2].

melting point physicochemical properties quality control

Recommended Research and Industrial Application Scenarios for Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate Based on Quantitative Evidence


Natural Product Nematicide Discovery: Hit-to-Lead Diversification Against Pratylenchus penetrans

Penipratynolene is most appropriately deployed in nematicide screening cascades targeting the root-lesion nematode Pratylenchus penetrans, where its 77% activity at 300 mg/L provides an intermediate-potency starting point from a benzoate ester chemotype [1]. Its value lies in occupying a region of chemical space distinct from the co-isolated pyridine-based compounds (52% and 98% activity), enabling researchers to probe scaffold-dependent selectivity and mode-of-action differences. The terminal alkyne also provides a synthetic handle for derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate focused libraries.

Stereochemical Reference Standard for Chiral Acetylenic Natural Products

Given the documented discrepancies between the natural (2R)-penipratynolene and its synthetic antipode in physical and spectroscopic data [1], this compound serves as a valuable chiral reference standard for analytical method development (chiral HPLC, polarimetry, NMR-based enantiomeric excess determination) and for benchmarking synthetic efforts toward acetylenic natural products. Procurement of the correct (2R)-enantiomer verified by melting point (246–248 °C, benzene) and optical rotation is essential.

Fungal Secondary Metabolite Profiling and Biosynthetic Pathway Studies

Penipratynolene has been isolated from multiple Penicillium species including P. bilaiae, P. aurantiogriseum, P. chrysogenum, and P. polonicum [1][2]. It serves as a chemotaxonomic marker and a reference compound for metabolomic profiling of Penicillium fermentation extracts. Researchers investigating fungal biosynthetic gene clusters for acetylenic natural products can use authenticated penipratynolene as an analytical standard for LC-MS and NMR-based dereplication.

Scaffold-Hopping Template for Non-Pyridine Nematicide Lead Optimization

Penipratynolene's acetylenic benzoate ester core differs fundamentally from the pyridine dicarboxylic acid scaffold of the more potent co-isolated nematicide (2,6-pyridinedicarboxylic acid, 98% activity) [1]. Programs seeking to escape the IP space of pyridine-based nematicides or to improve physicochemical properties (e.g., reduced acidity vs. picolinic acids) can use penipratynolene as a scaffold-hopping starting point, with the benzoate ester offering distinct opportunities for prodrug design or formulation optimization.

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